molecular formula C17H15N3O3S B10877889 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide

2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide

Cat. No.: B10877889
M. Wt: 341.4 g/mol
InChI Key: CDOMLMIERIFIHP-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide (CAS No. 876717-40-7) is a benzamide derivative featuring a benzoxazole ring and a sulfanyl group. Its molecular formula is C₁₇H₁₅N₃O₃S, with a molecular weight of 341.384 g/mol . The compound’s structure includes a benzamide core linked to a propanoyl chain modified with a 1,3-benzoxazol-2-ylsulfanyl moiety.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylsulfanyl)propanoylamino]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-10(24-17-20-13-8-4-5-9-14(13)23-17)16(22)19-12-7-3-2-6-11(12)15(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CDOMLMIERIFIHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents, such as thiourea, under basic conditions.

    Acylation: The resulting compound is then acylated using propanoyl chloride in the presence of a base like pyridine to form the propanoyl intermediate.

    Amidation: Finally, the propanoyl intermediate is reacted with 2-aminobenzamide under mild heating to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoxazole ring is known for its bioactivity, which can be enhanced by the presence of the sulfanyl and benzamide groups.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzamide Cores

2.1.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound (C₁₂H₁₅NO₂, MW ~205.25 g/mol) shares a benzamide backbone but incorporates a hydroxyl and dimethyl group instead of a benzoxazole-sulfanyl moiety. Its synthesis involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, forming an N,O-bidentate directing group critical for metal-catalyzed C–H bond functionalization . In contrast, the target compound’s benzoxazole and sulfanyl groups may enhance aromatic π-stacking or thiol-mediated interactions, making it more suited for biological targeting or specialized catalysis .

2.1.2. Substituted Benzamides from Peptidomimetic Studies Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13, ) feature benzamide cores with alkoxy, cyano, or peptide-like substituents. These modifications influence solubility, stereochemistry, and binding affinity, often for drug design applications. For example, cyanomethoxy groups increase polarity, whereas propenyloxy groups introduce unsaturated bonds for further reactivity .

Functional Group Analysis

  • Benzoxazole vs. Simple Alkoxy/Hydroxyl Groups : The benzoxazole ring in the target compound provides aromaticity and planarity, enhancing interactions with biological targets (e.g., enzymes) or catalytic surfaces. In contrast, hydroxyl or alkoxy groups (as in and ) prioritize hydrogen bonding or polar interactions .
  • Sulfanyl (S–) Group : The sulfanyl moiety can act as a leaving group or participate in redox reactions, distinguishing it from inert alkyl/aryl substituents. This property may facilitate disulfide bond formation or metal-sulfur coordination, relevant in catalysis or drug delivery .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide C₁₇H₁₅N₃O₃S 341.384 Benzamide, Benzoxazole, Sulfanyl Cyclization + coupling reactions Catalysis, Drug Design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ ~205.25 Benzamide, Hydroxy, Dimethyl Acylation of amino alcohol Metal-catalyzed C–H activation
Entry 13 () N/A N/A Benzamide, Cyanomethoxy, Peptide Stepwise coupling/SPPS Peptidomimetic drug leads

Biological Activity

The compound 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide (CAS No. 876717-40-7) is a synthetic organic molecule that incorporates a benzoxazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is characterized by the following features:

  • Molecular Formula : C17H15N3O3S
  • Molecular Weight : 341.384 g/mol
  • IUPAC Name : 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide

This compound features a benzoxazole ring, which is often associated with various pharmacological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzoxazole moiety. Research indicates that derivatives of benzoxazole exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For instance, a study demonstrated that certain benzoxazole derivatives significantly inhibited cell proliferation in these cancer types, suggesting their potential as lead compounds for further development in cancer therapy .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Reference
Benzoxazole Derivative AMCF-75.0
Benzoxazole Derivative BA5493.5
Benzoxazole Derivative CPC34.0

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been extensively studied. Compounds similar to 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate antibacterial efficacy, indicating their potential use in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMIC (μg/mL)Reference
Compound XBacillus subtilis50
Compound YCandida albicans30

The biological activity of 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The benzoxazole ring may interact with specific enzymes or receptors, inhibiting their activity and disrupting critical cellular processes.
  • Induction of Apoptosis : Some studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activity. Among these, one derivative exhibited an EC50 value of 0.1 μM in protecting pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, showcasing significant therapeutic potential for diabetes management .

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